8-Isopropyltriazole salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the triazole family, which is known for its diverse applications in various fields including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-Isopropyltriazole salt typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a well-known click chemistry approach . This reaction is followed by N-alkylation of the resulting 1,2,3-triazoles. The synthetic route allows for the manipulation of four structural units: the alkyne, the azide, the alkylating agent, and the counter anion, to tune the properties of the resulting ionic liquid . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
8-Isopropyltriazole salt undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
8-Isopropyltriazole salt has demonstrated significant potential in various scientific research applications:
Mechanism of Action
The mechanism of action of 8-Isopropyltriazole salt involves its interaction with various molecular targets and pathways. The compound readily associates with biological targets such as DNA via hydrogen bonds and other noncovalent interactions, improving solubility and metabolic stability . The dominant forces in the binding process include hydrogen bonding, hydrophobic interactions, and electrostatic forces .
Comparison with Similar Compounds
8-Isopropyltriazole salt can be compared with other similar compounds such as:
1,2,3-Triazolium salts: These compounds share similar chemical properties and applications but differ in their specific molecular structures and reactivity.
1,2,4-Triazoles: These compounds are also part of the triazole family but have different substitution patterns and chemical properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H13BF9N3 |
---|---|
Molecular Weight |
405.07 g/mol |
IUPAC Name |
(5R)-2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C14H13F5N3.BF4/c1-6(2)7-3-4-8-20-22(5-21(7)8)14-12(18)10(16)9(15)11(17)13(14)19;2-1(3,4)5/h5-7H,3-4H2,1-2H3;/q+1;-1/t7-;/m1./s1 |
InChI Key |
FOAWSOXNEWZIRE-OGFXRTJISA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.CC(C)[C@H]1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C)C1CCC2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.